molecular formula C12H16N2O5 B2639195 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid CAS No. 2173999-85-2

5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid

Cat. No.: B2639195
CAS No.: 2173999-85-2
M. Wt: 268.269
InChI Key: JNJPAUJZTIVGAQ-UHFFFAOYSA-N
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Description

5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring, an oxazole ring, and a tert-butoxycarbonyl protecting group. It is often used in the synthesis of pharmaceuticals and other biologically active molecules due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route begins with the preparation of N-Boc-protected azetidine-3-carboxylic acid. This intermediate is then subjected to a series of reactions, including cyclization and functional group transformations, to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The azetidine and oxazole rings provide sites for binding to enzymes and receptors, influencing biological processes. The tert-butoxycarbonyl group can be removed under specific conditions, revealing reactive sites that participate in further chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)oxazole-4-carboxylic acid lies in its specific combination of functional groups and rings, which confer distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise chemical modifications .

Properties

IUPAC Name

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(17)14-4-7(5-14)9-8(10(15)16)13-6-18-9/h6-7H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJPAUJZTIVGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(N=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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